

Spectroscopic data for 5-Nitroisoindolin-1-one (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 5-Nitroisoindolin-1-one

Cat. No.: B1355421

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Spectroscopic Data for 5-Nitroisoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroisoindolin-1-one is a heterocyclic organic compound with the CAS number 876343-38-3 and the molecular formula $C_8H_6N_2O_3$.^{[1][2]} This molecule is of interest to researchers in medicinal chemistry and materials science due to its isoindolinone core, a scaffold present in various biologically active compounds. This technical guide provides a summary of its known physicochemical properties and outlines the standard experimental protocols for acquiring key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Disclaimer: Extensive searches of publicly available scientific databases did not yield a complete, experimentally verified set of spectroscopic data specifically for **5-Nitroisoindolin-1-one**. Therefore, this guide presents representative spectroscopic data from a closely related, structurally analogous compound, 3-(benzylamino)isoindolin-1-one, for illustrative purposes. The experimental protocols provided are generalized best practices applicable to the analysis of **5-Nitroisoindolin-1-one** and similar derivatives.

Physicochemical Properties of 5-Nitroisoindolin-1-one

Property	Value	Reference
CAS Number	876343-38-3	[1] [2]
Molecular Formula	C ₈ H ₆ N ₂ O ₃	[1] [2]
Molar Mass	178.14 g/mol	[1]
Predicted Density	1.449 ± 0.06 g/cm ³	[1]
Predicted Boiling Point	505.8 ± 50.0 °C	[1]
Predicted pKa	12.36 ± 0.20	[1]

Representative Spectroscopic Data: 3-(benzylamino)isoindolin-1-one

The following data for 3-(benzylamino)isoindolin-1-one is presented to provide researchers with an example of the expected spectral characteristics for an isoindolinone derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data[\[3\]](#)

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
7.84-7.82	m	2H	Aromatic protons
7.82-7.47	m	-	Aromatic protons

¹³C NMR (Carbon-13 NMR) Data[\[3\]](#)

Chemical Shift (δ) (ppm)	Assignment
170.2	C=O (Amide)
144.4	Aromatic C
132.1	Aromatic CH
131.9	Aromatic CH
129.0	Aromatic CH
123.7	Aromatic CH
123.4	Aromatic CH
68.4	CH
53.3	-
35.0	-
33.5	-
25.9	-
24.8	-
24.6	-

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for isoindolinone and nitro functional groups are provided below.

Wavenumber (cm^{-1})	Functional Group	Vibration
~3300	N-H	Stretching
~1680	C=O	Amide I band, stretching
~1550 and ~1350	N-O	Asymmetric and symmetric stretching (NO_2)
~1600-1450	C=C	Aromatic ring stretching

Mass Spectrometry (MS)

The mass spectrum of an isoindolinone derivative would be expected to show a molecular ion peak (M^+) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the substituent groups and fragmentation of the heterocyclic ring. For **5-Nitroisoindolin-1-one**, the exact mass would be 178.0378 g/mol .

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). The choice of solvent will depend on the solubility of the compound.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1H NMR Acquisition:

- The 1H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
- A standard single-pulse experiment is typically used.
- The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

3. ^{13}C NMR Acquisition:

- The ^{13}C NMR spectrum is acquired on the same instrument.

- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
- A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

- Record a background spectrum of the empty ATR crystal.
- Record the sample spectrum over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$).
- The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

1. Sample Preparation:

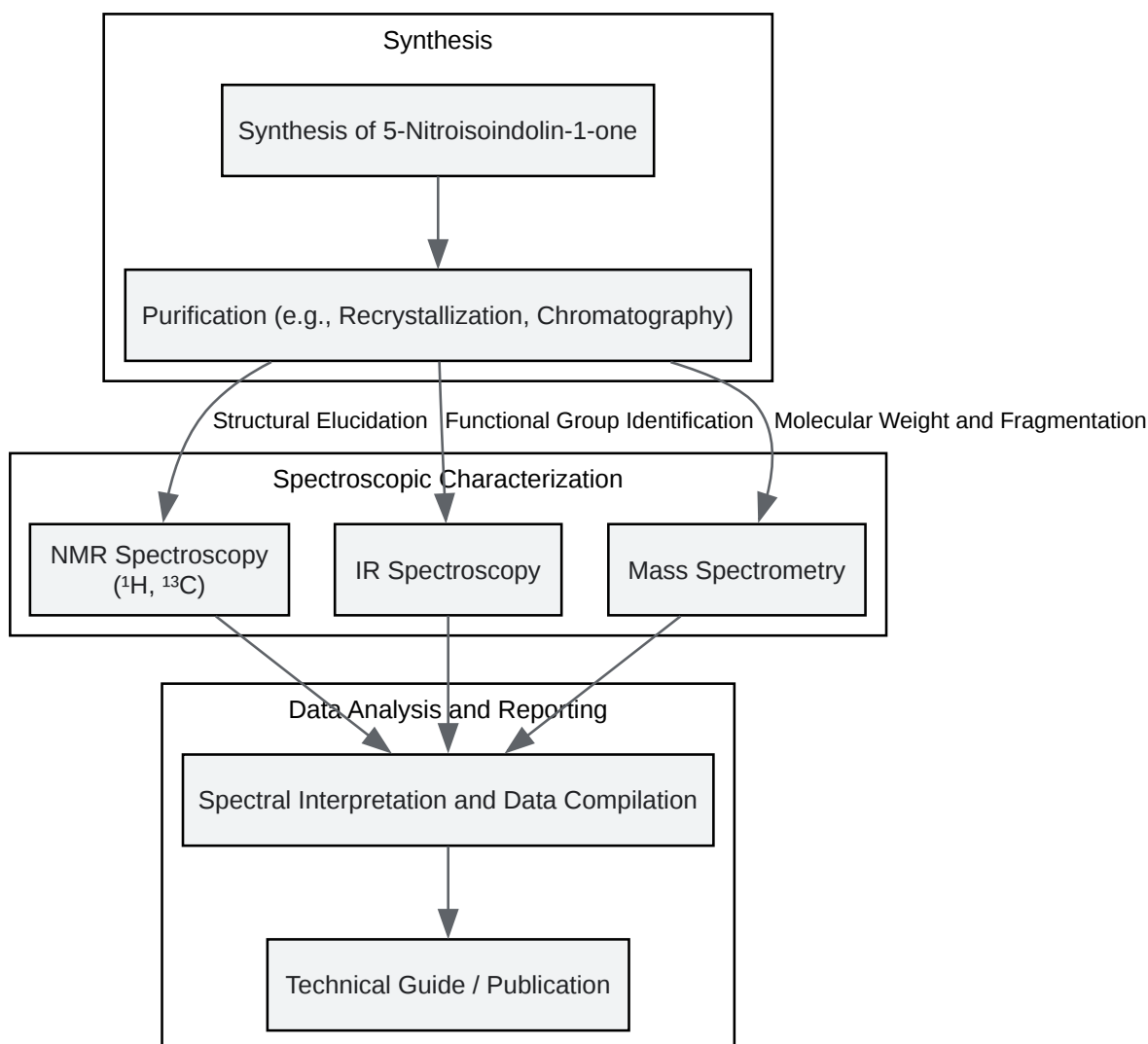
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

2. Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a compound like **5-Nitroisindolin-1-one**.



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Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

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